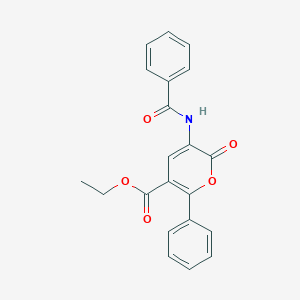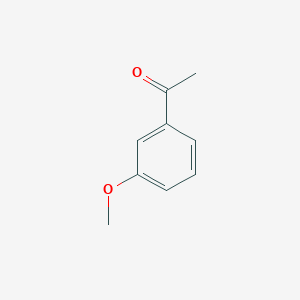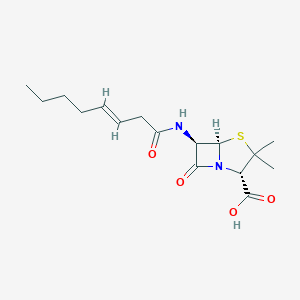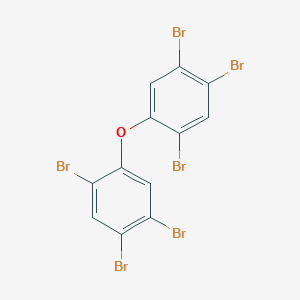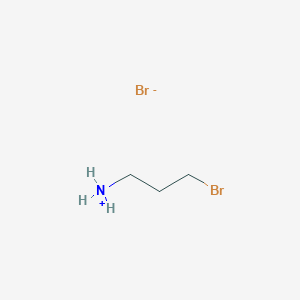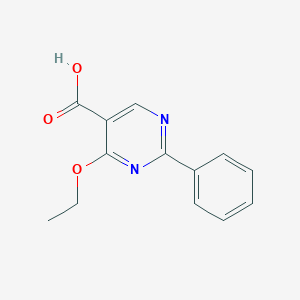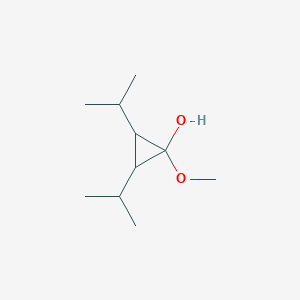
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol is a synthetic compound with potential applications in scientific research. It is a cyclopropane derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol is not fully understood. However, it is believed to act as a modulator of protein function by binding to specific sites on proteins and altering their activity. The compound has been shown to bind to a variety of proteins, including enzymes and receptors.
Biochemical And Physiological Effects
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as modulate the activity of certain receptors. The compound has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol in lab experiments is its potential as a tool for studying protein structure and function. The compound has also been shown to have potential as a drug delivery system. However, one limitation of using the compound is its potential for non-specific binding to proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol. One area of research is the development of new synthetic methods for the compound. Another area of research is the characterization of the compound's binding sites on proteins, which could lead to the development of new drugs and therapeutic agents. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on the central nervous system.
Synthesis Methods
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol can be synthesized using various methods. One of the most common methods involves the reaction of 1-methoxycyclopropane with diisopropylamine in the presence of a Lewis acid catalyst. The resulting product is then treated with methanol and a strong base to yield the final compound. Other methods include the reaction of 1-methoxycyclopropane with diisopropylamine and an alkyl halide in the presence of a palladium catalyst.
Scientific Research Applications
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol has potential applications in scientific research. It has been studied for its potential as a drug delivery system, as well as its effects on the central nervous system. The compound has also been studied for its potential as a tool for studying the structure and function of proteins.
properties
CAS RN |
135307-42-5 |
|---|---|
Product Name |
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol |
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
1-methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-6(2)8-9(7(3)4)10(8,11)12-5/h6-9,11H,1-5H3 |
InChI Key |
BMUJUYDQEVJPDY-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C1(O)OC)C(C)C |
Canonical SMILES |
CC(C)C1C(C1(O)OC)C(C)C |
synonyms |
Cyclopropanol, 1-methoxy-2,3-bis(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





